

Physicochemical Profiling and Synthetic Utility of 4-Chloro-7-azaindole

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Compound of Interest

Compound Name: 4-chloro-1*H*,2*H*,3*H*-pyrrolo[2,3-*b*]pyridine

CAS No.: 1354454-95-7

Cat. No.: B2898532

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Executive Summary

4-Chloro-7-azaindole (CAS 55052-28-3) is a privileged heterocyclic scaffold extensively utilized in medicinal chemistry, materials science, and agrochemical development[1]. As a bioisostere of both indole and purine, the 7-azaindole core presents a unique bidentate hydrogen-bonding motif—acting simultaneously as a hydrogen bond donor (N1-H) and acceptor (N7). This specific electronic arrangement is highly prized for anchoring small molecules into the ATP-binding hinge region of kinases[1].

The strategic addition of a chlorine atom at the C4 position fundamentally alters the electronic landscape of the ring system, transforming it into a versatile electrophilic vector for palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (S_NAr) reactions[2]. This technical guide provides an authoritative analysis of the compound's physicochemical properties, structural causality, and field-validated experimental protocols.

Core Physicochemical Parameters

Understanding the macroscopic properties of 4-chloro-7-azaindole is critical for optimizing reaction conditions, purification strategies, and downstream formulation. The quantitative data is summarized below:

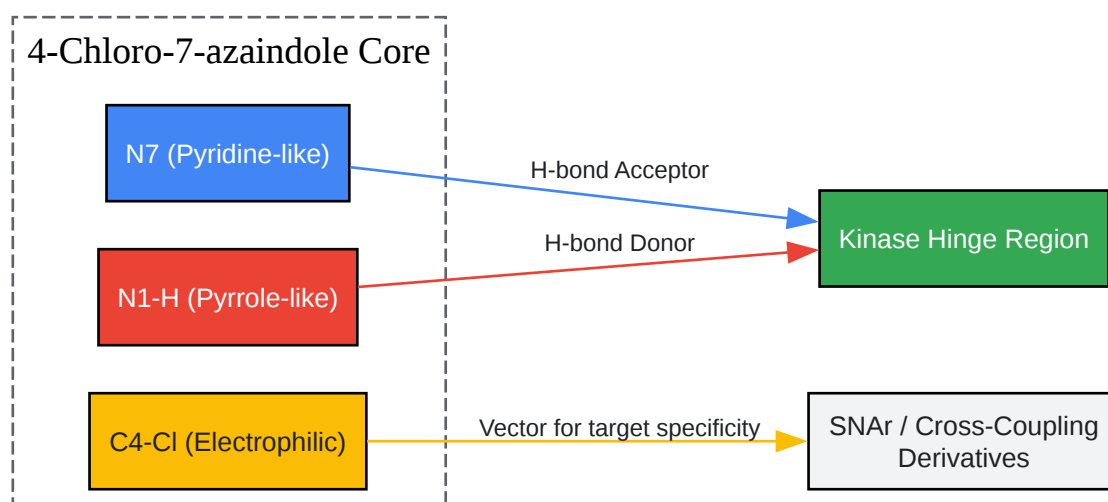
Property	Value	Causality & Scientific Significance
CAS Number	55052-28-3	Unique identifier for procurement and safety tracking.
Molecular Formula	C ₇ H ₅ ClN ₂	Defines the halogenated heterocyclic core[1].
Molecular Weight	152.58 g/mol	Low MW leaves an ample "budget" for extensive derivatization while adhering to Lipinski's Rule of 5.
Melting Point	176 – 181 °C	High melting point indicates strong intermolecular hydrogen bonding (N1-H to N7) in the solid crystalline state[1][3].
Density	~1.42 g/cm ³	Standard density profile for halogenated planar heterocycles[3][4].
XLogP3	1.9	Optimal lipophilicity for cell membrane permeability without inducing excessive hydrophobic toxicity or aggregation[4].
Topological Polar Surface Area (TPSA)	28.7 Å ²	Excellent for blood-brain barrier (BBB) penetration; easily modified to restrict CNS exposure if desired[4].
pKa (Predicted)	~12.98	The pyrrole N-H is weakly acidic; requires strong bases (e.g., NaH or KHMDS) for N-alkylation[3].

Structural & Electronic Paradigm

The synthetic utility of 4-chloro-7-azaindole is dictated by the interplay between its two nitrogen atoms and the C4-chlorine[1].

- **The Azaindole Core:** The substitution of a carbon for a nitrogen at position 7 (compared to a standard indole) withdraws electron density from the bicyclic system. This makes the pyrrole ring less susceptible to electrophilic attack but significantly enhances the acidity of the N1 proton. In drug design, the N1-H and N7 lone pair form a bidentate system that perfectly mimics the interactions of ATP's adenine ring within kinase hinge regions[1].
- **The C4-Chlorine Vector:** The chlorine atom at C4 is highly activated. The electron-withdrawing nature of the pyridine nitrogen (N7) creates a partial positive charge at the C4 position. Consequently, the C4-Cl bond is primed for Nucleophilic Aromatic Substitution (S_NAr) and cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[2]. This allows researchers to install diverse functional groups, tuning the molecule's pharmacokinetics and target selectivity[5].

Visualizing the Mechanisms



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Fig 1. Logical relationship of 4-chloro-7-azaindole's functional groups in kinase hinge-binding.

Experimental Validation Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems for characterizing and derivatizing 4-chloro-7-azaindole.

Protocol: Determination of LogP via RP-HPLC

While the theoretical XLogP3 is 1.9[4], empirical validation is required for precise structure-activity relationship (SAR) modeling. This protocol uses Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to determine the partition coefficient.

- **Calibration Curve Generation:** Prepare 1 mM solutions of 5 reference compounds with known LogP values (e.g., aniline, toluene, chlorobenzene) in methanol.
- **Isocratic Elution:** Inject the reference standards into an RP-HPLC system (C18 column) using an isocratic mobile phase (50% Methanol / 50% Water with 0.1% Formic Acid).
Causality: Isocratic elution ensures a constant solvent environment, preventing gradient-induced shifts in the partition coefficient.
- **Dead Time Determination:** Inject uracil to determine the column dead time (t_0). Calculate the capacity factor (k') for each standard: $k' = (t_R - t_0) / t_0$.
- **Sample Analysis:** Inject a 1 mM solution of 4-chloro-7-azaindole under identical conditions. Calculate its k' .
- **Data Synthesis & Self-Validation:** Plot $\log(k')$ vs. known $\log P$ of the standards. Interpolate the $\log P$ of 4-chloro-7-azaindole from the linear regression equation. Validation: An $R^2 > 0.99$ for the calibration curve ensures system suitability.

Protocol: Nucleophilic Aromatic Substitution (S_NAr) at C-4

This protocol details the displacement of the C4-chlorine by a secondary amine, a foundational reaction in kinase inhibitor synthesis[5].

- **Reagent Preparation:** In a microwave-safe vial, dissolve 4-chloro-7-azaindole (1.0 equiv, e.g., 100 mg) and the target amine (1.5 equiv) in anhydrous N-methyl-2-pyrrolidone (NMP)

(2 mL)[5].

- Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)[5]. Causality: DIPEA acts as a non-nucleophilic proton sponge to neutralize the HCl generated during the reaction, preventing the protonation and subsequent deactivation of the nucleophilic amine.
- Thermal Activation: Seal the vial and heat via microwave irradiation at 120 °C for 45-60 minutes. Causality: Microwave heating provides uniform, rapid thermal energy, overcoming the high activation barrier of the S_NAr reaction at the sterically hindered C4 position[2].
- LC-MS Monitoring & Self-Validation: Sample 5 µL of the reaction mixture, dilute in methanol, and analyze via LC-MS. Validation: The reaction is deemed complete when the starting material mass (m/z 153 for [M+H]⁺) is entirely depleted, and the product mass is dominant.
- Purification: Dilute the mixture with ethyl acetate, wash with brine (3x) to remove NMP and DIPEA, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Silica gel, Dichloromethane/Methanol gradient).

Fig 2. Experimental workflow for S_NAr derivatization of 4-chloro-7-azaindole.

References

- 4-Chloro-7-azaindole-Products | Source: Hohance | URL: [\[Link\]](#)
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